molecular formula C8H10O4 B8313335 3-Cyclohexene-1,2-dicarboxylic acid CAS No. 25079-83-8

3-Cyclohexene-1,2-dicarboxylic acid

Cat. No.: B8313335
CAS No.: 25079-83-8
M. Wt: 170.16 g/mol
InChI Key: IFDVQVHZEKPUSC-UHFFFAOYSA-N
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Description

3-Cyclohexene-1,2-dicarboxylic acid is a useful research compound. Its molecular formula is C8H10O4 and its molecular weight is 170.16 g/mol. The purity is usually 95%.
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Properties

CAS No.

25079-83-8

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

cyclohex-3-ene-1,2-dicarboxylic acid

InChI

InChI=1S/C8H10O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1,3,5-6H,2,4H2,(H,9,10)(H,11,12)

InChI Key

IFDVQVHZEKPUSC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C=C1)C(=O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a beaker having an inner volume of 2 liters, 800 ml of deionized water was charged and, with stirring pieces immersed therein, was stirred and boiled on a stirrer provided with a hot plate. In this hot water, 12.6 g of melamine was thoroughly dissolved. Separately, in a beaker having an inner volume of one liter, 500 ml of deionized water was charged and, with stirring pieces immersed therein, was stirred and boiled on a stirrer provided with a hot plate. In this hot water, 15.2 g of tetrahydrophthalic anhydride was added and the resultant mixture was stirred for one hour with heating to give an aqueous solution of tetrahydrophthalic acid. This aqueous solution was added to the aqueous melamine solution mentioned above and the resultant mixture was stirred. The resultant mixed solution, when cooled with ice water, precipitates crystals. The crystals were separated by filtration and then dried in a vacuum drier. By the thermal analysis (DSC), the infrared absorption analysis and the titration with KOH performed in the same manner as in Synthesis Example 1, the crystals were confirmed to have formed a salt of melamine and tetrahydrophthalic acid at a molar ratio of 1:1. This salt will be referred to hereinafter as "melamine-THPA salt".
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15.2 g
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Synthesis routes and methods II

Procedure details

In a 1 liter glass autoclave equipped with a thermometer, a condenser, a nitrogen gas inlet and a stirrer, 378 g. (3.0 mole) of 2, 7 - octadienol - 1, 152 g. (1.0 mole) of tetrahydrophthalic anhydride, 100 ml. of xylene and 0.5g. of zinc acetate 2 - hydrate were charged. In accordance with the process of Reference Example 1, 388 g of the di-(2, 7 - octadienol - 1) ester of tetrahydrophthalic acid was obtained as the product.
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